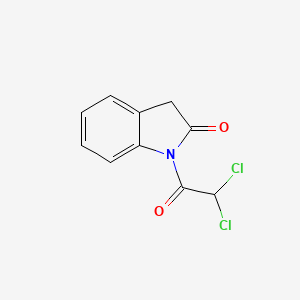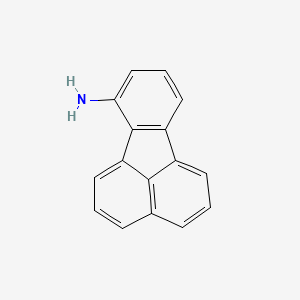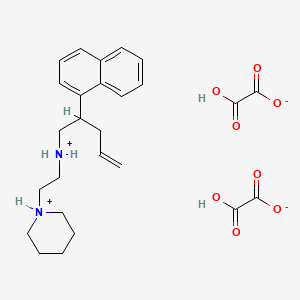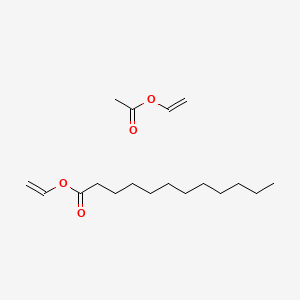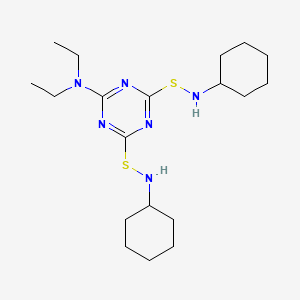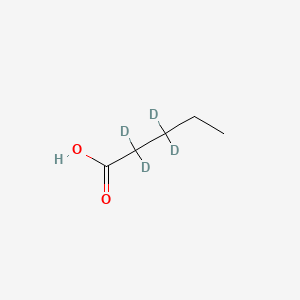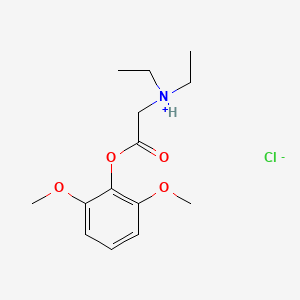
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride is a chemical compound with the molecular formula C14H21NO4·HCl and a molecular weight of 303.82 . This compound is a derivative of glycine, where the glycine molecule is modified with diethyl and 2,6-dimethoxyphenyl ester groups, and it is commonly used in various scientific research applications.
Méthodes De Préparation
The synthesis of N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 2,6-dimethoxyphenol in the presence of a suitable acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. After the reaction is complete, the product is purified through recrystallization or column chromatography to obtain the hydrochloride salt .
Analyse Des Réactions Chimiques
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the development of new materials and chemical products, including polymers and coatings
Mécanisme D'action
The mechanism of action of N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the metabolism of amino acids, leading to changes in cellular function and signaling pathways .
Comparaison Avec Des Composés Similaires
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride can be compared with other similar compounds such as:
N,N-Dimethylglycine: A derivative of glycine with two methyl groups instead of diethyl groups.
N,N-Diethylglycine: Similar to the compound but lacks the 2,6-dimethoxyphenyl ester group.
2,6-Dimethoxyphenyl Glycine Ester: A compound with a similar ester group but different substituents on the glycine molecule.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
2085-85-0 |
|---|---|
Formule moléculaire |
C14H22ClNO4 |
Poids moléculaire |
303.78 g/mol |
Nom IUPAC |
[2-(2,6-dimethoxyphenoxy)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-5-15(6-2)10-13(16)19-14-11(17-3)8-7-9-12(14)18-4;/h7-9H,5-6,10H2,1-4H3;1H |
Clé InChI |
OGQHJKGALLZWIE-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)OC1=C(C=CC=C1OC)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


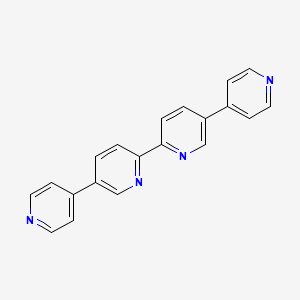
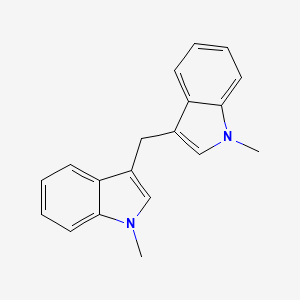
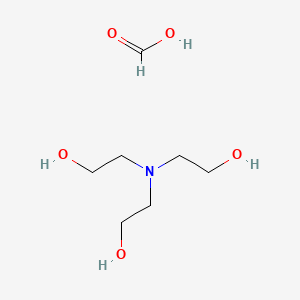
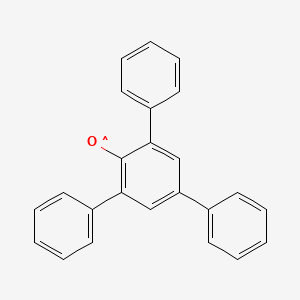
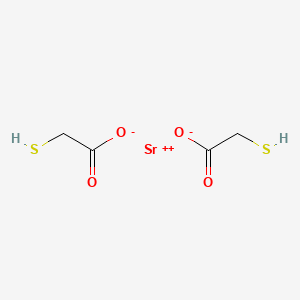
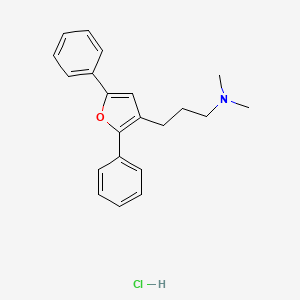

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
